molecular formula C14H14Cl2N2O3 B1392291 Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260949-64-1

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1392291
CAS No.: 1260949-64-1
M. Wt: 329.2 g/mol
InChI Key: ASKUSNIKTZRQLQ-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H14Cl2N2O3 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-4-3-5-9(16)6-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKUSNIKTZRQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Customer
Q & A

Q1: What spectroscopic techniques were employed to characterize Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and what structural information did they provide?

A1: The researchers utilized a combination of spectroscopic techniques, including FT-IR, FT-Raman, NMR (¹H and ¹³C), and UV-Vis spectroscopy, to elucidate the structural characteristics of this compound [].

  • FT-IR and FT-Raman spectroscopy provided insights into the vibrational modes of the molecule, revealing information about the functional groups present and their bonding interactions [].
  • NMR spectroscopy played a crucial role in determining the arrangement of carbon and hydrogen atoms within the molecule. The ¹H and ¹³C NMR chemical shift values, calculated using the Gauge Independent Atomic Orbital (GIAO) method, offered valuable information about the electronic environment surrounding each atom [].
  • UV-Vis spectroscopy helped to understand the electronic transitions within the molecule, providing information about its light absorption properties and potential excited states [].

Q2: How did the researchers employ computational chemistry to study this compound?

A2: The research heavily relied on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to theoretically investigate this compound []. Key applications of computational chemistry included:

  • Molecular Structure Optimization: DFT calculations were employed to determine the most stable three-dimensional conformation of the molecule. This optimized structure provided a basis for subsequent calculations and analysis [].
  • Vibrational Frequency Analysis: The researchers calculated the theoretical vibrational frequencies of the molecule. By comparing these calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy, they could assign specific vibrational modes to observed peaks and confirm the accuracy of their theoretical model [].
  • Natural Bond Orbital (NBO) Analysis: NBO analysis helped to investigate the molecule's stability by examining hyperconjugative interactions and charge delocalization patterns. This analysis provided insights into the electronic structure and bonding characteristics [].
  • Molecular Docking: Utilizing the Glide module in the Schrödinger software suite, the researchers performed molecular docking studies. This technique allowed them to predict the potential binding modes and interactions of this compound with biological targets, offering a glimpse into its possible biological activity [].

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